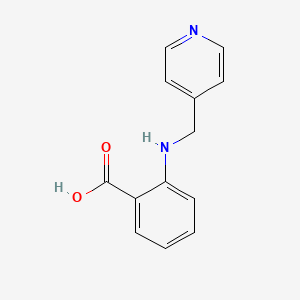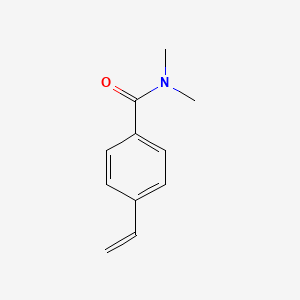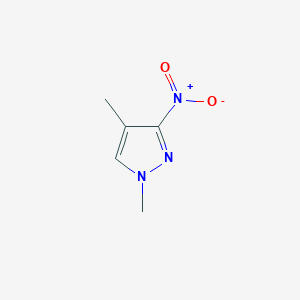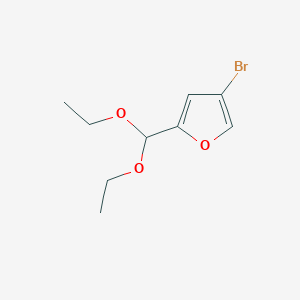
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
Vue d'ensemble
Description
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II), also known as Buchwald Nickel Cross-Coupling Catalyst Precursor, is a complex used as an air-stable nickel precatalyst . It has the empirical formula C43H37ClNiP2 and a molecular weight of 709.85 .
Molecular Structure Analysis
The molecular structure of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is represented by the SMILES string: Cl[Ni]C1=CC=CC=C1C.P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.P(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 .Chemical Reactions Analysis
This complex is used as a precursor for the synthesis of an air-stable Ni-precatalyst developed by Buchwald and coworkers . It is used for the amination of aryl chlorides, sulfamates, mesylates, and triflates . Additionally, this nickel precatalyst is used for the polymerization of halothiophenes .Physical And Chemical Properties Analysis
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is a yellow powder . It has a melting point range of 195-200 °C . It should be stored at a temperature of 2-8°C .Mécanisme D'action
Target of Action
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is primarily used as a nickel precatalyst . Its main targets are aryl chlorides, sulfamates, mesylates, and triflates . These compounds are often used in organic synthesis, where the nickel precatalyst facilitates their transformation into other useful compounds .
Mode of Action
The compound interacts with its targets (aryl chlorides, sulfamates, mesylates, and triflates) through a process known as amination . This reaction involves the replacement of a halogen atom (such as chlorine) in the target molecule with an amino group (-NH2), facilitated by the nickel precatalyst .
Biochemical Pathways
The amination of aryl chlorides, sulfamates, mesylates, and triflates is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The downstream effects of these reactions can vary widely, depending on the specific molecules involved and the context of the reaction.
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The primary result of the action of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is the transformation of aryl chlorides, sulfamates, mesylates, and triflates into aminated products . These products can then undergo further reactions to form a wide variety of complex organic compounds.
Action Environment
The action of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) can be influenced by various environmental factors. For instance, the compound is air-stable, which allows it to be used in open-air reactions . Additionally, the reaction is typically carried out at elevated temperatures . The presence of impurities or other reactive substances can also affect the efficacy and selectivity of the catalyst .
Safety and Hazards
This compound is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with eyes, skin, and clothing, and wearing protective gloves, clothing, and eye/face protection . In case of contact, rinse cautiously with water .
Orientations Futures
As a precatalyst, Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) plays a crucial role in various chemical reactions, particularly in the field of organic synthesis . Its future use will likely continue to expand as researchers explore new applications for nickel-catalyzed cross-coupling reactions.
Propriétés
IUPAC Name |
chloronickel;methylbenzene;triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-5H,1H3;1H;/q;;-1;;+1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEHQBISUSMIRX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H39ClNiP2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) | |
CAS RN |
27057-09-6 | |
| Record name | Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)


![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)



![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
